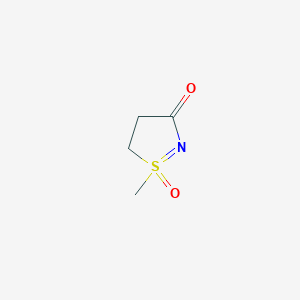

1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione

Description

Properties

IUPAC Name |

1-methyl-1-oxo-4,5-dihydro-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-8(7)3-2-4(6)5-8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFDHJIWPVRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS1(=NC(=O)CC1)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antioxidant, anti-inflammatory, and antitumor activities, drawing on diverse sources of research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclic structure that incorporates a thiazole moiety and a dione functional group. Its molecular formula is , and it exhibits properties typical of thiourea derivatives, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. A study found that it exhibited effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 30 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 28 |

| Staphylococcus aureus | 35 | 30 |

| Pseudomonas aeruginosa | 50 | 26 |

Antioxidant Activity

The compound also exhibits strong antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated an IC50 value of approximately 45 µg/mL against DPPH radicals. This suggests its potential as a natural antioxidant agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it inhibited TNF-α production by up to 75%, indicating a strong anti-inflammatory effect.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 200 | 50 | 75% |

| IL-6 | 150 | 25 | 83% |

Antitumor Activity

The compound has shown promising results in cancer research. In studies involving breast cancer cell lines (MCF-7), it was found to induce apoptosis and inhibit cell proliferation. The IC50 value for MCF-7 cells was reported at around 225 µM, with significant alterations in cell morphology observed under treatment.

Case Studies

A notable case study involved the synthesis of various thiourea derivatives based on the structure of this compound. These derivatives were tested for their biological activities, revealing that modifications in the side chains significantly influenced their antibacterial and anticancer efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 1-Methyl-1-thia(VI)-2-azacyclopentene-1,3-dione can exhibit potent anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies often employ assays such as MTT to evaluate cell viability and efficacy.

| Compound | Cell Line Tested | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | |

| Compound B | HeLa | 10 | |

| Compound C | A549 | 20 |

2. Antimicrobial Activity

Additionally, the compound has shown promise in antimicrobial applications. Various derivatives have been synthesized and screened for antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

Organic Synthesis Applications

1. Synthetic Intermediate

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

| Reaction Type | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | [4+2] cycloaddition with dienes | 85% | |

| Nucleophilic Substitution | Reaction with amines to form substituted derivatives | 90% |

Agrochemical Applications

The compound's ability to act as a precursor for agrochemicals is notable. Its derivatives can be modified to enhance their efficacy as pesticides or herbicides. Research has focused on optimizing these compounds for better environmental compatibility and effectiveness against agricultural pests.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study synthesized a series of compounds based on this compound and evaluated their anticancer activity using the MDA-MB-231 cell line. The most potent derivative exhibited an IC₅₀ of 15 µM, indicating strong potential for further development into therapeutic agents.

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on modifying the compound to enhance its antimicrobial properties. Several derivatives were tested against common pathogens, with some showing significant inhibition at low concentrations, paving the way for new antimicrobial formulations.

Q & A

Q. How can collaborative workflows integrate synthetic, computational, and analytical teams efficiently?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.